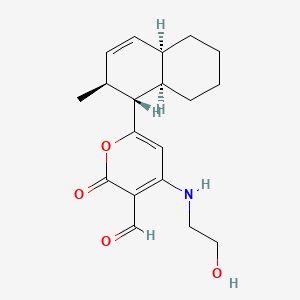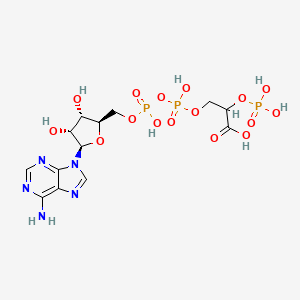
3-ADP-2-phosphoglyceric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ADP-2-phosphoglyceric acid is a 3-ADP-glyceric acid having a phosphate group at the 2-position of the glyceric acid moiety. It is a tetronic acid derivative and a 3-ADP-glyceric acid. It derives from a glyceric acid. It is a conjugate acid of a 3-ADP-2-phosphoglycerate(5-).
Applications De Recherche Scientifique
Regulation in Starch Biosynthesis
3-ADP-2-phosphoglyceric acid, or 3-phosphoglyceric acid, plays a crucial role in the biosynthesis of starch. In the algae Chlorella pyrenoidosa, 3-phosphoglyceric acid activates ADP-Glucose pyrophosphorylase, a key enzyme in starch synthesis, by about 20-fold. This activation is significant in regulating starch biosynthesis in Chlorella (Sanwal & Preiss, 1967).
Influence on Starch Levels in Chloroplasts
The 3-phosphoglyceric acid/inorganic phosphate ratio has been identified as a major factor in controlling starch levels in chloroplasts. In barley leaf ADP-Glucose pyrophosphorylase, 3-phosphoglyceric acid is required for maximal activity and is a crucial regulator, suggesting its importance in starch biosynthesis under varying metabolic conditions (Kleczkowski, 1999).
Thermal Stability and Allosteric Properties in Maize Endosperm
3-Phosphoglyceric acid stabilizes maize endosperm ADP-Glucose pyrophosphorylase against thermal inactivation. It acts synergistically with substrates like ATP and ADP-Glc, enhancing the enzyme's thermal stability and suggesting its role in maintaining enzyme function under various temperature conditions (Boehlein et al., 2007).
Role in Glycolysis and Phosphoglycerate Kinase Activity
3-Phosphoglyceric acid is a substrate in the glycolytic pathway, involved in the reaction catalyzed by phosphoglycerate kinase. Its transient kinetics in yeast provide insights into the enzyme's reaction pathway and highlight its importance in ATP production during glycolysis (Geerlof et al., 2005).
Allosteric Regulation in ADP-Glucose Pyrophosphorylase
3-Phosphoglyceric acid activates ADP-Glucose pyrophosphorylase in maize endosperm and increases the enzyme's affinity for its substrates, indicating its role in regulating starch biosynthesis in non-photosynthetic tissues (Dickinson & Preiss, 1969).
Propriétés
Nom du produit |
3-ADP-2-phosphoglyceric acid |
|---|---|
Formule moléculaire |
C13H20N5O16P3 |
Poids moléculaire |
595.24 g/mol |
Nom IUPAC |
3-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-phosphonooxypropanoic acid |
InChI |
InChI=1S/C13H20N5O16P3/c14-10-7-11(16-3-15-10)18(4-17-7)12-9(20)8(19)5(32-12)1-30-36(26,27)34-37(28,29)31-2-6(13(21)22)33-35(23,24)25/h3-6,8-9,12,19-20H,1-2H2,(H,21,22)(H,26,27)(H,28,29)(H2,14,15,16)(H2,23,24,25)/t5-,6?,8-,9-,12-/m1/s1 |
Clé InChI |
FNEVPPRBJBZTAF-MDSCUQPFSA-N |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OCC(C(=O)O)OP(=O)(O)O)O)O)N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC(C(=O)O)OP(=O)(O)O)O)O)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Hydroxy-7-{[9-hydroxy-2-(2-methylpropyl)-3-oxo-2,3,9,9a-tetrahydro-1H-imidazo[1,2-a]indol-9-yl]methyl}quinazolino[3,2-a][1,4]benzodiazepin-13(7H)-one](/img/structure/B1203501.png)
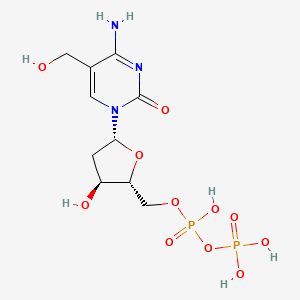
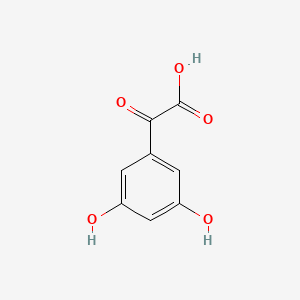
![(1R)-6-fluoranyl-1-methyl-7-[4-[(5-methyl-2-oxidanylidene-1,3-dioxol-4-yl)methyl]piperazin-1-yl]-4-oxidanylidene-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid](/img/structure/B1203504.png)
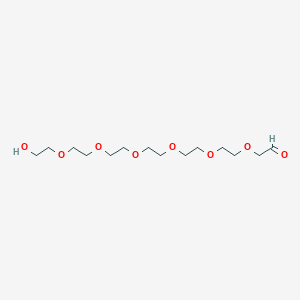
![Ethyl 4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B1203506.png)
![3-[5-(4-Chloro-phenyl)-furan-2-yl]-propionic acid](/img/structure/B1203512.png)
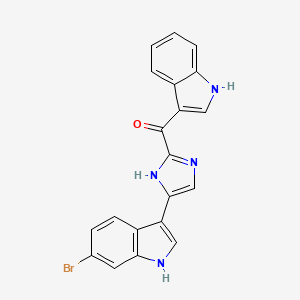
![6-[Bis(2-chloroethyl)aminomethyl]oxane-2,3,4,5-tetrol](/img/structure/B1203514.png)
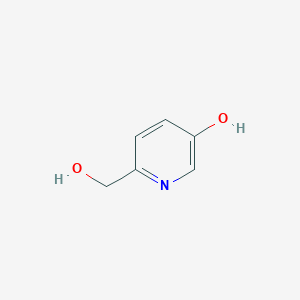
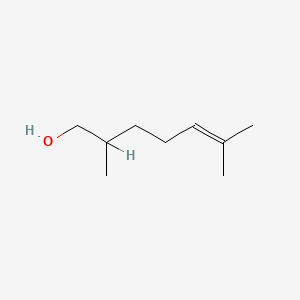
![Cyclohept[b]indole](/img/structure/B1203517.png)
![(1R,7S,9aR,11aR)-3a-(1-hydroxyprop-2-enyl)-6,6,9a,11a-tetramethyl-1-(6-methylheptan-2-yl)-1,2,4,5,5a,7,8,9,10,11-decahydronaphtho[1,2-g][1]benzofuran-7-ol](/img/structure/B1203518.png)
